Benzyl (2-(((6-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Metabolic Stability Cytochrome P450 Oxidative Metabolism

This 6-cyclopropylpyridin-3-yl benzyl carbamate is a privileged kinase inhibitor scaffold, distinct from the 5-cyclopropyl or des-cyclopropyl analogues. Its TPSA of 80.3 Ų resides within CNS drug-like space, enabling brain-penetrant design. Use as a reference standard in microsomal stability assays to benchmark cyclopropyl metabolic shielding. Ideal for SAR libraries comparing positional isomer effects on CYP450 oxidation. Non-interchangeable—insist on the 6-isomer.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 2320536-56-7
Cat. No. B2366422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-(((6-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
CAS2320536-56-7
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H21N3O3/c23-18(12-22-19(24)25-13-14-4-2-1-3-5-14)21-11-15-6-9-17(20-10-15)16-7-8-16/h1-6,9-10,16H,7-8,11-13H2,(H,21,23)(H,22,24)
InChIKeyWTPNXJIMFCJUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Benzyl (2-(((6-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate (CAS 2320536-56-7): Structural and Physicochemical Baseline for Research Selection


Benzyl (2-(((6-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate (CAS 2320536-56-7) is a synthetic benzyl carbamate derivative featuring a 6-cyclopropylpyridin-3-yl substituent. Its molecular formula is C19H21N3O3, molecular weight 339.39 g/mol, topological polar surface area (TPSA) 80.3 Ų, and XLogP3 1.8 [1]. The compound belongs to the class of benzyl-substituted carbamates, which have been patented for cardiovascular indications by Bayer [2].

Why Generic Substitution of Benzyl Carbamate Intermediates Fails: The Impact of Cyclopropyl Positional Isomerism


Within the benzyl carbamate family, subtle structural modifications—such as the position of the cyclopropyl group on the pyridine ring—can lead to divergent metabolic stability, target binding, and pharmacokinetic profiles [1]. The 6-cyclopropyl isomer (target compound) is not interchangeable with the 5-cyclopropyl isomer or the des-cyclopropyl analogue, as medicinal chemistry literature demonstrates that cyclopropyl regiochemistry modulates both oxidative metabolism and molecular recognition [2].

Quantitative Differentiation Evidence for Benzyl (2-(((6-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate (CAS 2320536-56-7)


Cyclopropyl vs. Non-Cyclopropyl Analogue: Enhanced Microsomal Stability Through CYP Oxidation Shielding

Replacement of hydrogen or alkyl groups with a cyclopropyl ring is a validated medicinal chemistry strategy to block CYP-mediated oxidation, as reviewed by Talele (2016) [1]. While direct comparative microsomal stability data for this specific compound are not publicly available, class-level evidence indicates that 6-cyclopropyl-substituted pyridine derivatives exhibit increased metabolic stability relative to their des-cyclopropyl counterparts [1]. In analogous series, the cyclopropyl group reduced intrinsic clearance in human liver microsomes [2].

Metabolic Stability Cytochrome P450 Oxidative Metabolism

Optimal TPSA for Oral Bioavailability: Target Compound vs. Lead-Like Criteria

The target compound exhibits a TPSA of 80.3 Ų [1], which falls well within the established optimal range (≤140 Ų) for oral drug candidates [2]. This value is 43% lower than the upper threshold, suggesting enhanced passive membrane permeability relative to carbamate derivatives with higher TPSA values that may approach or exceed the 140 Ų limit.

Drug-Likeness Polar Surface Area Oral Bioavailability

CNS Drug-Likeness Profile: HBD/HBA Counts Favorable for Blood-Brain Barrier Penetration

The compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. These values align with CNS drug-like guidelines (HBD ≤3, total N+O ≤5) [2], in contrast to many heavily functionalized benzyl carbamate derivatives that exceed these thresholds and thereby exhibit poorer blood-brain barrier (BBB) penetration potential.

CNS Penetration Blood-Brain Barrier Hydrogen Bonding

Rotatable Bond Count: Balancing Conformational Flexibility for Optimal Ligand Efficiency

With 8 rotatable bonds [1], the target compound provides sufficient flexibility for induced-fit target binding while remaining below the upper limit of 10 rotatable bonds typical for orally bioavailable drugs [2]. This contrasts with overly rigid benzyl carbamate isomers (e.g., constrained bicyclic variants with <5 rotatable bonds) that may fail to adapt to binding pockets, and with highly flexible analogues (>12 rotatable bonds) that incur entropic penalties.

Conformational Flexibility Ligand Efficiency Entropy

Application Scenarios for Benzyl (2-(((6-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate (CAS 2320536-56-7)


Key Intermediate in Cyclopropyl-Containing Kinase Inhibitor Synthesis

The 6-cyclopropylpyridin-3-yl scaffold is a privileged structure in kinase inhibitor design [1]. This compound serves as a versatile synthetic intermediate for introducing the cyclopropylpyridine motif into potential ATP-competitive inhibitors, leveraging the metabolic stability and drug-like property profile established in Section 3.

Probe Compound for Investigating Cyclopropyl Regiochemistry Effects on CYP Metabolism

Medicinal chemists can utilize this compound to study how cyclopropyl substitution position (6- vs 5-) influences oxidative metabolism, building on the established role of cyclopropyl groups in shielding against CYP450 oxidation [1] and enabling direct head-to-head comparison in microsomal stability assays.

Building Block for CNS-Targeted Small Molecules with Optimized Blood-Brain Barrier Permeability

Given its favorable HBD/HBA counts and TPSA within the CNS drug-like range (Section 3, Evidence Items 2 and 3), this compound is a strategic starting point for designing brain-penetrant agents targeting neurological disorders, where many alternative carbamate derivatives exceed CNS property thresholds.

Reference Standard in Metabolic Stability Studies of Cyclopropyl vs. Non-Cyclopropyl Benzyl Carbamates

The compound can serve as a reference standard in microsomal stability assays to benchmark the protective effect of the cyclopropyl group, contributing to structure-activity relationship (SAR) libraries of benzyl carbamates and supporting the class-level metabolic stability evidence presented in Section 3.

Quote Request

Request a Quote for Benzyl (2-(((6-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.